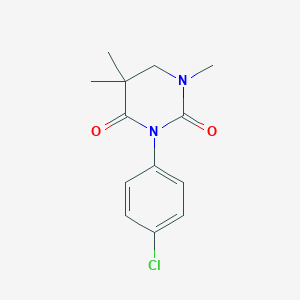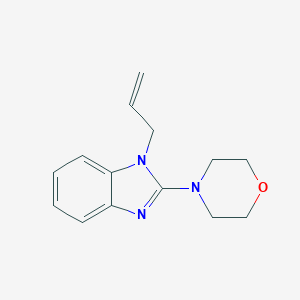
1-allyl-2-(4-morpholinyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-(4-morpholinyl)-1H-benzimidazole, also known as ABZAM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. ABZAM is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of tubulin polymerization and has been shown to exhibit antitumor, antifungal, and antiparasitic activities.
Mécanisme D'action
1-allyl-2-(4-morpholinyl)-1H-benzimidazole works by inhibiting the polymerization of tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, 1-allyl-2-(4-morpholinyl)-1H-benzimidazole prevents the formation of microtubules, which are essential for cell division and proliferation. This leads to the arrest of cell division and ultimately results in cell death.
Biochemical and Physiological Effects:
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-allyl-2-(4-morpholinyl)-1H-benzimidazole. One area of interest is the development of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's potential as an antiparasitic agent, particularly in the treatment of neglected tropical diseases such as Chagas disease and leishmaniasis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's antitumor activity and to identify potential drug targets for the development of novel anticancer drugs.
Méthodes De Synthèse
The synthesis of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole involves the reaction of 2-(4-morpholinyl)-1H-benzimidazole with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus.
Propriétés
Nom du produit |
1-allyl-2-(4-morpholinyl)-1H-benzimidazole |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
4-(1-prop-2-enylbenzimidazol-2-yl)morpholine |
InChI |
InChI=1S/C14H17N3O/c1-2-7-17-13-6-4-3-5-12(13)15-14(17)16-8-10-18-11-9-16/h2-6H,1,7-11H2 |
Clé InChI |
FVNDLYXRMDRNKQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1N3CCOCC3 |
SMILES canonique |
C=CCN1C2=CC=CC=C2N=C1N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
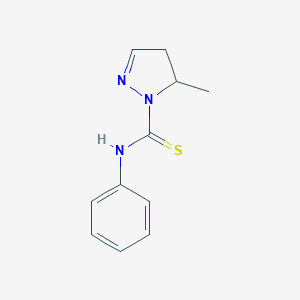
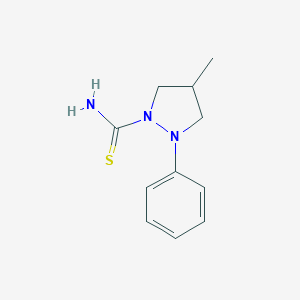
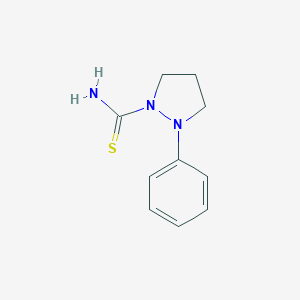
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
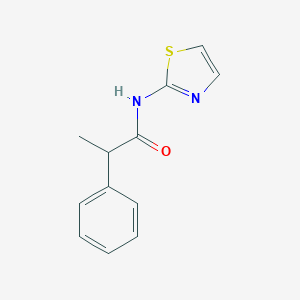
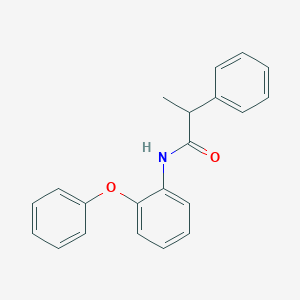
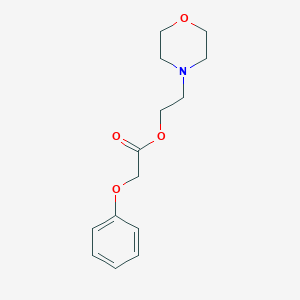
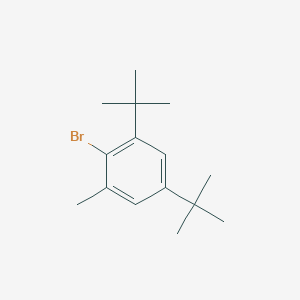
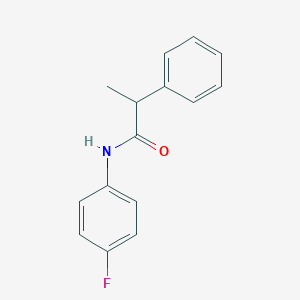
![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
